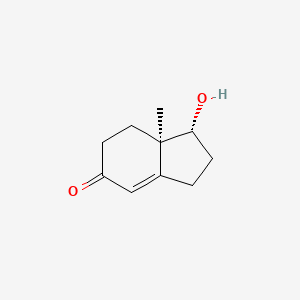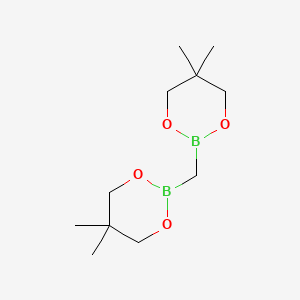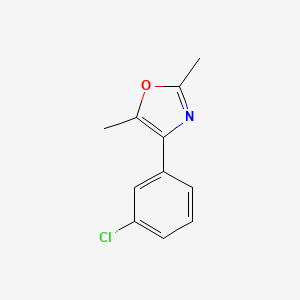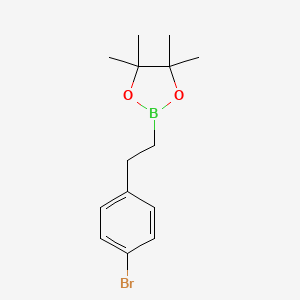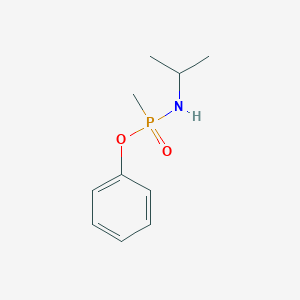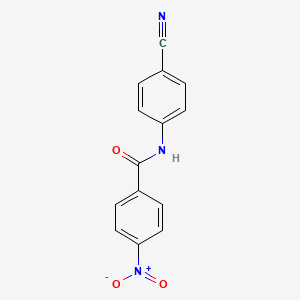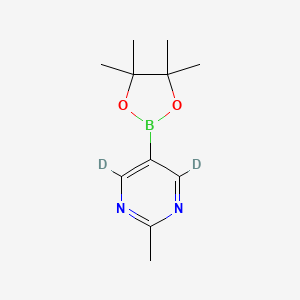
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)((2)H)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester derivative of pyrimidine. This compound is notable for its incorporation of deuterium atoms, which can be useful in various scientific applications, including studies involving isotopic labeling and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then functionalized with a boronic ester group.
Deuteration: The incorporation of deuterium atoms is achieved through specific deuteration reactions, often using deuterated reagents or solvents.
Boronic Ester Formation: The boronic ester group is introduced via a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the availability of deuterated reagents on an industrial scale.
化学反応の分析
Types of Reactions
2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium acetate, used to facilitate reactions.
Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide or sodium periodate.
Major Products
Coupling Products: Resulting from Suzuki-Miyaura coupling.
Alcohols/Phenols: From oxidation of the boronic ester group.
Substituted Pyrimidines: From nucleophilic substitution reactions.
科学的研究の応用
2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Isotopic Labeling: The deuterium atoms make it useful for tracing reaction pathways and studying reaction mechanisms.
Medicinal Chemistry: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor ligands.
Material Science: Used in the synthesis of conjugated polymers and other advanced materials.
作用機序
The mechanism of action for 2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine largely depends on its application:
In Catalysis: Acts as a boronic ester in Suzuki-Miyaura coupling, where it forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds.
In Biological Systems: When used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
類似化合物との比較
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde
- 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
The incorporation of deuterium atoms in 2-methyl-4,6-dideutero-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine distinguishes it from other boronic esters. This isotopic labeling provides unique advantages in research applications, particularly in studying reaction mechanisms and pathways.
特性
分子式 |
C11H17BN2O2 |
|---|---|
分子量 |
222.09 g/mol |
IUPAC名 |
4,6-dideuterio-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C11H17BN2O2/c1-8-13-6-9(7-14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3/i6D,7D |
InChIキー |
COBZMDPXIDGRHY-QFIQSOQBSA-N |
異性体SMILES |
[2H]C1=C(C(=NC(=N1)C)[2H])B2OC(C(O2)(C)C)(C)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14131976.png)
![2-[1-[8,9-Dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14131980.png)
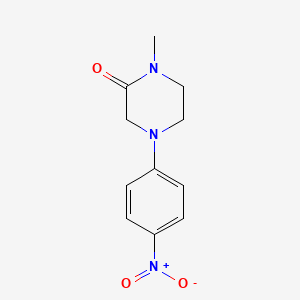
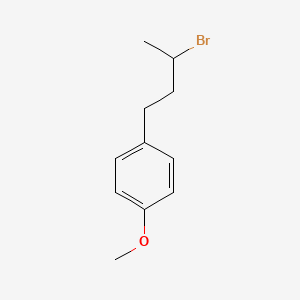

![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
